2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridyl ring, a thienyl group, and various functional groups such as cyano, trifluoromethyl, and iodo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridyl Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Thienyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the pyridyl ring.
Functional Group Modifications: The cyano, trifluoromethyl, and iodo groups are introduced through various substitution reactions, often under specific conditions to ensure selectivity and yield.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl and pyridyl rings can be oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Replacement of the iodo group with azide or thiol groups.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The cyano and trifluoromethyl groups may enhance binding affinity to certain proteins or enzymes, while the thienyl and pyridyl rings may facilitate interactions with nucleic acids or other biomolecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[6-(4-allyloxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- 2-{[6-(4-allyloxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N-(3-methylphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide imparts distinct chemical and biological properties. The presence of the iodo group, in particular, may enhance its reactivity and potential for further functionalization compared to similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H13F3IN3OS2 |
---|---|
Molecular Weight |
559.4g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H13F3IN3OS2/c1-11-7-12(24)4-5-15(11)26-18(28)10-30-19-13(9-25)14(20(21,22)23)8-16(27-19)17-3-2-6-29-17/h2-8H,10H2,1H3,(H,26,28) |
InChI Key |
NQSJRMMAJPAAKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
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